molecular formula C12H13BrO5 B1301438 Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate CAS No. 20037-36-9

Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate

Cat. No. B1301438
CAS RN: 20037-36-9
M. Wt: 317.13 g/mol
InChI Key: CDFJGOAIKJRSEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including alkylation, reduction, and cycloaddition reactions. For instance, ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, was synthesized via alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction . Similarly, the synthesis of 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl involved sulfide etherification, amination, and Nenitzescu reactions . These methods could potentially be adapted for the synthesis of Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction techniques have been used to determine the crystal structures of related compounds, revealing information about molecular conformations and intermolecular interactions. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate showed that the carbon and oxygen atoms in the molecule are nearly coplanar, with molecules stacking due to C-H···π interactions . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate.

Chemical Reactions Analysis

The reactivity of related compounds has been explored through various chemical reactions. The title compound in paper was synthesized by an intramolecular cycloaddition reaction, which is a common strategy for constructing complex molecular frameworks. The presence of functional groups such as formyl and methoxy in Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate suggests that it may undergo similar reactions, potentially leading to the formation of cyclic structures or facilitating conjugate addition reactions.

Physical and Chemical Properties Analysis

Spectroscopic techniques, including FT-IR, NMR, and UV/Vis, have been employed to characterize the physical and chemical properties of related compounds. For instance, the experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to electronic transitions based on TD-DFT calculations . The physical properties such as solubility, melting point, and boiling point can be inferred from the molecular structure and intermolecular interactions observed in crystallographic studies . The presence of bromo, formyl, and methoxy groups in Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate would influence its spectroscopic properties and solubility in various solvents.

Scientific Research Applications

Crystal and Molecular Structure Studies

  • The crystal and molecular structures of related compounds have been studied, providing insights into their stability and potential applications in materials science. For instance, research on chalcone derivatives, which share structural similarities, highlighted their importance in activated unsaturated systems for conjugated addition reactions with carbanions, exhibiting a multitude of biological activities (M. Kaur et al., 2012).

Synthesis and Biological Activity

  • Studies have synthesized and evaluated the biological activities of derivatives, indicating potential applications in pharmaceuticals. For example, novel nitrogen-containing bromophenols isolated from marine red algae showed potent radical scavenging activity, suggesting their use as natural antioxidants (Ke-kai Li et al., 2012).

Toxicological Bioassay

  • Research aimed at synthesizing new compounds from eugenol and evaluating their toxicity against larvae of Artemia salina Leach resulted in moderate toxicity findings, underlining the importance of structural modifications to optimize biological activities (Herbert Igor Rodrigues de Medeiros et al., 2020).

Antimicrobial Evaluation

  • The antimicrobial evaluation of 1,3,4-thiadiazole derivatives of a structurally similar compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrated significant activity against various microbial strains. This research indicates the potential for developing new antimicrobial agents (M. Noolvi et al., 2016).

Synthesis and Evaluation as Anti-Mycobacterial Agents

  • Further synthesis efforts have led to phenoxy acetic acid derivatives that were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv, showcasing the compound's potential in tuberculosis treatment (M. Yar et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-3-17-11(15)7-18-12-8(6-14)4-9(13)5-10(12)16-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFJGOAIKJRSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363070
Record name ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate

CAS RN

20037-36-9
Record name ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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